4,6-Dichloro-1H-indazole
Overview
Description
4,6-Dichloro-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine atoms at the 4 and 6 positions of the indazole ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
4,6-Dichloro-1H-indazole is a type of indazole-containing compound . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Indazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosine kinase fibroblast growth factor receptors, which are involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, such as the development of resistance in cancer cells. This resistance can result from the upregulation of drug efflux pumps or the activation of alternative signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit cancer cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage. These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to altered drug metabolism and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method is advantageous due to its simplicity and efficiency. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed C-H amination .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing chlorine atoms, the compound can undergo halogenation, nitration, sulfonation, alkylation, and acylation reactions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted indazole derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Alkylation/Acylation: Alkyl or acyl halides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4,6-Dichloro-1H-indazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4,6-Dimethoxy-1H-indazole
- 4,6-Dibromo-1H-indazole
- 4,6-Difluoro-1H-indazole
Comparison: 4,6-Dichloro-1H-indazole is unique due to the presence of chlorine atoms, which influence its reactivity and biological activity.
Properties
IUPAC Name |
4,6-dichloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXUMXAFXKIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646195 | |
Record name | 4,6-Dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-58-4 | |
Record name | 4,6-Dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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